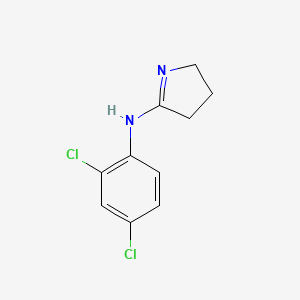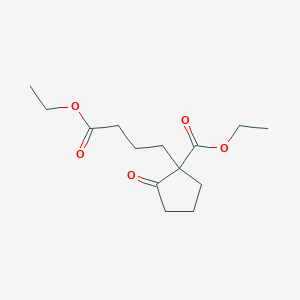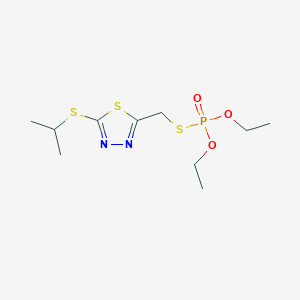
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a phosphorothioate group, diethyl ester groups, and a thiadiazole ring. Its molecular formula is C10H19N2O4PS, and it has a molecular weight of 294.308 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methanol. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purity of the final product is ensured through multiple purification steps, including recrystallization and column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the diethyl ester groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various alkyl or aryl phosphorothioates.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester has several scientific research applications:
Agriculture: Used as a pesticide due to its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects.
Pharmaceuticals: Investigated for its potential as an antiviral and anticancer agent.
Biology: Studied for its effects on various biological pathways and its potential as a biochemical tool.
Mecanismo De Acción
The mechanism of action of Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in their death .
Comparación Con Compuestos Similares
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester can be compared with other similar compounds such as:
Phosphorothioic acid, O,O-diethyl S-((1-cyano-1-methylethyl)carbamoyl)methyl ester: Similar in structure but contains a cyano group instead of a thiadiazole ring.
Phosphorodithioic acid, O,O-diethyl ester: Contains a dithioate group instead of a phosphorothioate group.
Phosphorothioic acid, O,O-diethyl S-((2-chloroethyl)thio)methyl ester: Contains a chloroethyl group instead of a thiadiazole ring.
These comparisons highlight the unique structural features of this compound, particularly the presence of the thiadiazole ring, which contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
38091-01-9 |
|---|---|
Fórmula molecular |
C10H19N2O3PS3 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-(diethoxyphosphorylsulfanylmethyl)-5-propan-2-ylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H19N2O3PS3/c1-5-14-16(13,15-6-2)17-7-9-11-12-10(19-9)18-8(3)4/h8H,5-7H2,1-4H3 |
Clave InChI |
DIVMLIPDWPNYIW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)SCC1=NN=C(S1)SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


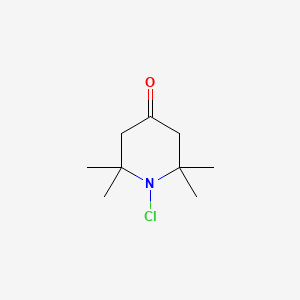
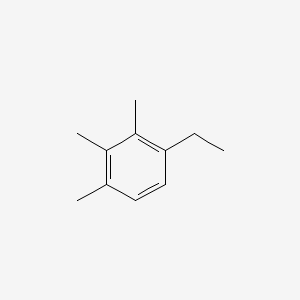
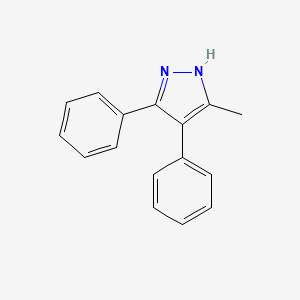
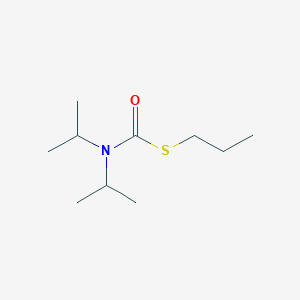
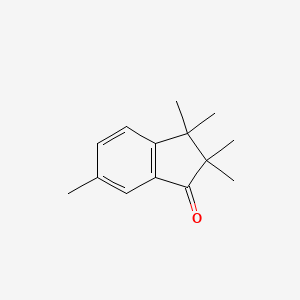
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)

![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)


